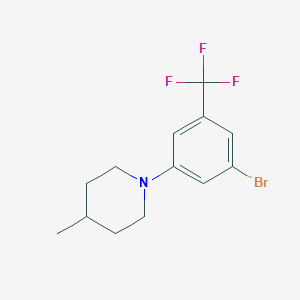

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules containing multiple functional groups and substituents. The compound name begins with the numerical prefix "1-" indicating the attachment point of the substituted phenyl ring to the nitrogen atom of the piperidine core structure. The phenyl ring substituents are designated using positional numbering relative to the point of attachment, with the bromo group occupying the 3-position and the trifluoromethyl group positioned at the 5-carbon of the aromatic ring.

The molecular formula of this compound is definitively established as C₁₃H₁₅BrF₃N, corresponding to a molecular weight of 322.16 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1CCN(C2=CC(C(F)(F)F)=CC(Br)=C2)CC1, which clearly delineates the connectivity pattern between the methylated piperidine ring and the disubstituted phenyl moiety. The compound is assigned the Chemical Abstracts Service registry number 1704068-87-0, providing a unique identifier for database searches and commercial procurement.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrF₃N |

| Molecular Weight | 322.16 g/mol |

| Chemical Abstracts Service Number | 1704068-87-0 |

| International Union of Pure and Applied Chemistry Name | 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methylpiperidine |

| Simplified Molecular Input Line Entry System | CC1CCN(C2=CC(C(F)(F)F)=CC(Br)=C2)CC1 |

The stereochemical considerations for this compound involve the potential for conformational isomerism within the piperidine ring system, which typically adopts chair conformations similar to cyclohexane derivatives. The 4-methyl substituent on the piperidine ring can occupy either axial or equatorial positions, with the equatorial orientation generally favored due to reduced steric interactions. The overall molecular architecture creates a three-dimensional structure where the aromatic ring system extends from the nitrogen center, providing distinct spatial domains for molecular recognition and binding interactions.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering synthetic work by Dumas and Péligot in 1835. The first organofluorine compound, fluoromethane, was discovered through the reaction of dimethyl sulfate with potassium fluoride, establishing the foundation for subsequent advances in fluorinated organic synthesis. Alexander Borodin made significant contributions to the field in 1862 by developing halogen exchange methodologies, successfully synthesizing benzoyl fluoride from benzoyl chloride using potassium bifluoride.

The introduction of trifluoromethyl groups into organic molecules represents a significant advancement that occurred during the late nineteenth and early twentieth centuries. Swarts reported the first synthesis of aromatic compounds containing trifluoromethyl side chains in 1898, demonstrating the rapid conversion of benzotrichloride to benzotrifluoride using antimony trifluoride. This methodology established the precedent for incorporating trifluoromethyl functionality into aromatic systems, which later became a cornerstone of modern pharmaceutical chemistry due to the enhanced metabolic stability and altered physicochemical properties conferred by fluorinated substituents.

The emergence of industrially relevant organofluorine chemistry accelerated during the 1920s with the development of chlorofluorocarbons by General Motors and DuPont, leading to the recognition of fluorinated compounds as valuable materials for various applications. The accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 at DuPont laboratories further demonstrated the unique properties of highly fluorinated materials. The wartime development of uranium hexafluoride processing capabilities during the 1940s provided additional expertise in fluorine chemistry that subsequently benefited civilian applications.

| Year | Development | Significance |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Established fundamental fluorination methodology |

| 1862 | Halogen exchange reactions | Developed practical synthetic approaches |

| 1898 | Trifluoromethyl aromatic compounds | Introduced trifluoromethyl functionality |

| 1920s | Industrial chlorofluorocarbon production | Commercialized fluorinated materials |

| 1938 | Polytetrafluoroethylene discovery | Demonstrated unique polymer properties |

| 1957 | 5-fluorouracil anticancer activity | Established fluorinated pharmaceuticals |

The specific development of trifluoromethylated piperidine derivatives emerged as part of the broader expansion of medicinal chemistry applications for organofluorine compounds during the latter half of the twentieth century. The discovery of 5-fluorouracil's anticancer activity in 1957 sparked significant interest in fluorinated pharmaceuticals and demonstrated the potential for rational drug design incorporating fluorine substituents. This discovery motivated extensive research into fluorinated heterocycles, including piperidine derivatives, as the trifluoromethyl group was recognized for its ability to enhance drug-like properties such as metabolic stability, bioavailability, and membrane permeability.

Position within Piperidine Derivative Classifications

This compound occupies a distinct position within the extensive classification system of piperidine derivatives, representing an intersection of several important structural categories in medicinal chemistry. Piperidines constitute one of the most significant synthetic fragments for drug design and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids. The compound under examination belongs to the specific subclass of aromatic amine derivatives due to the presence of the piperidine ring directly attached to a substituted aromatic system.

Within the broader category of piperidine derivatives, this compound can be classified as a substituted piperidine bearing both alkyl (methyl) and aryl (brominated trifluoromethylphenyl) substituents. The 4-methylpiperidine core structure places it among the alkyl-substituted piperidines, while the aromatic substituent on the nitrogen atom categorizes it as an N-arylpiperidine derivative. This dual classification reflects the compound's hybrid nature and contributes to its potential utility as a building block for more complex pharmaceutical structures.

The presence of the trifluoromethyl group specifically positions this compound within the important subcategory of trifluoromethylated compounds, which are characterized by distinctive electronic properties and increased lipophilicity compared to their non-fluorinated analogs. Trifluoromethyl-substituted piperidines have gained particular attention in pharmaceutical research due to their enhanced metabolic stability and ability to modulate the pharmacokinetic properties of drug candidates. The strategic placement of the trifluoromethyl group at the 5-position of the phenyl ring creates a specific geometric arrangement that influences both the electronic distribution and the three-dimensional structure of the molecule.

| Classification Category | Specific Designation | Structural Feature |

|---|---|---|

| Primary Class | Piperidine derivatives | Six-membered nitrogen heterocycle |

| Substitution Pattern | N-arylpiperidine | Aromatic substituent on nitrogen |

| Alkyl Substitution | 4-methylpiperidine | Methyl group at 4-position |

| Halogen Content | Brominated aromatic | Bromine at 3-position of phenyl |

| Fluoroalkyl Content | Trifluoromethylated | Trifluoromethyl at 5-position |

| Functional Classification | Aromatic amine | Nitrogen connected to aromatic system |

The brominated aromatic system further classifies this compound among halogenated piperidine derivatives, which represent an important subset of compounds used in cross-coupling reactions and structure-activity relationship studies. The strategic positioning of both the bromo and trifluoromethyl substituents on the aromatic ring creates opportunities for selective functionalization and provides handles for further synthetic elaboration. This dual halogenation pattern is particularly valuable in medicinal chemistry applications where selective modification of molecular properties is required.

Contemporary research in piperidine chemistry has demonstrated the versatility of these heterocyclic systems in accessing diverse pharmacological targets. The compound's structural features align with modern trends in drug discovery that emphasize the incorporation of fluorinated groups to enhance drug-like properties while maintaining the proven biological relevance of piperidine-containing scaffolds. The specific combination of structural elements present in this compound positions it as a representative example of advanced synthetic intermediate design in contemporary pharmaceutical chemistry.

Properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3N/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(14)8-12/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEDMRFKDLETRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188416 | |

| Record name | Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704068-87-0 | |

| Record name | Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine is a synthetic organic compound notable for its unique structure, which includes a piperidine ring substituted with a brominated and trifluoromethylated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and neuroactive effects.

- Molecular Formula : C14H15BrF3N

- Molecular Weight : Approximately 322.18 g/mol

The biological activity of this compound is hypothesized to stem from its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with hydrophobic pockets in proteins or enzymes. The presence of the bromine atom may facilitate halogen bonding, which can stabilize interactions with biological targets, potentially modulating enzyme or receptor activity .

Anticancer Properties

Research indicates that compounds structurally similar to this compound have shown promise in treating neoplastic diseases, such as leukemia. For instance, studies on related piperidine derivatives have demonstrated cytotoxic effects and apoptosis induction in cancer cell lines .

Antimicrobial Activity

Similar compounds with bromine and trifluoromethyl substitutions have exhibited significant antimicrobial properties. For example, derivatives with halogen substitutions have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .

Study on Piperidine Derivatives

A recent study explored the synthesis and biological activity of piperidine derivatives, noting that modifications in the piperidine structure could enhance anticancer activity. The study found that certain analogs exhibited improved cytotoxicity compared to reference drugs like bleomycin .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis indicated that the introduction of halogen atoms, particularly bromine and trifluoromethyl groups, significantly influences the biological activity of piperidine derivatives. The study highlighted that these substitutions could enhance binding affinity to target proteins or enzymes .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)-4-methylpiperidine | Chlorine instead of Bromine | Different halogen may affect reactivity |

| 1-(3-Bromo-4-fluorophenyl)-4-methylpiperidine | Fluoro substituent | Variation in electronic properties |

| 1-(3-Bromo-5-(trifluoromethyl)phenyl)-piperidine | No methyl group on piperidine | Simplified structure potentially alters activity |

This table illustrates how variations in substituents can lead to different biological activities and reactivity profiles.

Scientific Research Applications

Potential Pharmacological Effects

Research indicates that 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine may exhibit significant biological activities, although specific mechanisms of action remain to be fully elucidated. Preliminary studies suggest potential interactions with various biological targets, which could lead to therapeutic applications.

Case Studies

- Antidepressant Activity : A study investigated the compound's potential as a selective serotonin reuptake inhibitor (SSRI). Results indicated that it may influence serotonin levels, suggesting possible antidepressant properties.

- Analgesic Effects : Another research effort focused on the compound's analgesic effects in animal models. The findings showed a reduction in pain response, indicating potential use in pain management therapies.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)-4-methylpiperidine | Chlorine instead of Bromine | Different halogen may affect reactivity |

| 1-(3-Bromo-4-fluorophenyl)-4-methylpiperidine | Fluoro substituent | Variation in electronic properties |

| 1-(3-Bromo-5-(trifluoromethyl)phenyl)-piperidine | No methyl group on piperidine | Simplified structure potentially alters activity |

This comparison highlights how the unique trifluoromethyl group and bromine substitution may confer distinct biological activities compared to its analogs.

Biological Interactions

Further studies focusing on the interactions of this compound with specific biological targets are crucial for understanding its pharmacodynamics. Key areas of interest include:

- Investigating receptor binding affinities.

- Exploring metabolic pathways and toxicity profiles.

- Assessing the compound's efficacy in various disease models.

Novel Applications

Given its unique structure, there is potential for developing new derivatives that could enhance therapeutic efficacy or reduce side effects. Future research could explore:

- Modifications to improve solubility or bioavailability.

- Combination therapies utilizing this compound alongside existing medications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine

Key Observations :

- Positional Isomerism : The placement of bromine and trifluoromethyl groups on the phenyl ring significantly alters bioactivity. For example, the 3-Br/5-CF₃ configuration in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to the 4-Br/3-CF₃ isomer .

- In contrast, 3,3-difluoropiperidine derivatives (e.g., from ) introduce electronegative effects that may enhance binding to polar targets .

Pharmacological and Toxicological Profiles

Therapeutic Indices and Potency

- Phencyclidine (PCP) Analogues : highlights that structural modifications to piperidine derivatives directly impact therapeutic indices. For instance, 1-(1-phenylcyclohexyl)-4-methylpiperidine exhibits a lower therapeutic index (narrow safety margin) compared to the target compound, likely due to increased CNS toxicity from cyclohexyl group interactions .

- Antiviral Activity : Piperidine-based CCR5 antagonists (e.g., Vicriviroc in ) share structural motifs with the target compound. The trifluoromethyl group in both compounds enhances resistance to oxidative metabolism, a critical factor in antiviral drug design .

Enzyme Inhibition

Pyridine and piperazine derivatives (e.g., UDO and UDD in ) demonstrate that trifluoromethyl groups are critical for inhibiting CYP51 enzymes in Trypanosoma cruzi. The target compound’s CF₃ group may similarly enhance binding to hydrophobic enzyme pockets, though its bromine atom could confer distinct halogen-bonding advantages .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated using fragment-based contributions.

Preparation Methods

Grignard Reaction for Phenylpiperidine Formation

A common approach starts with N-protected 3-piperidone reacting with a substituted phenyl magnesium halide (Grignard reagent). For example, a 3-bromo-5-(trifluoromethyl)phenyl magnesium halide can be prepared and reacted with N-protected 3-piperidone to afford 3-hydroxy-3-(3-bromo-5-(trifluoromethyl)phenyl)piperidine intermediate.

- Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 0 to 5 °C during addition, then room temperature stirring

- Atmosphere: Nitrogen protection to avoid moisture

- Work-up: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over sodium sulfate

- Yield: Typically high (around 90%) after purification by silica gel chromatography

Hydroxyl Group Elimination

The 3-hydroxy intermediate undergoes elimination of the hydroxyl group to form unsaturated intermediates, often catalyzed by acidic or silicon-based reagents.

Catalytic Hydrogenation

The unsaturated intermediates are hydrogenated under transition metal catalysis (e.g., Pd/C or Pt catalysts) in the presence of a hydrogen source to yield the saturated N-protected 3-phenylpiperidine derivative.

- Conditions:

- Catalyst: Pd/C or other transition metal catalysts

- Hydrogen pressure: Typically 1 atm to several atm

- Solvent: Alcoholic solvents such as isopropanol or methanol

- Duration: Several hours until complete hydrogenation confirmed by TLC or GC

Deprotection and Functional Group Transformations

Removal of the N-protecting group (e.g., benzyl or Boc) under acidic or catalytic hydrogenation conditions yields the free amine.

- Reagents: Acidic hydrolysis (HCl, trifluoroacetic acid) or catalytic hydrogenation

- Temperature: Ambient to elevated temperatures depending on protecting group stability

Coupling with 3-Bromo-5-(trifluoromethyl)phenyl Group

The coupling of the 3-bromo-5-(trifluoromethyl)phenyl moiety to the piperidine nitrogen can be achieved by:

- Nucleophilic substitution reactions using 3-bromo-5-(trifluoromethyl)phenyl halides or triflates

- Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) under suitable ligand and base conditions

Representative Reaction Scheme and Data Table

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Grignard Addition | N-protected 3-piperidone + 3-bromo-5-(CF3)PhMgBr | THF, 0-5 °C, N2 atmosphere | 3-hydroxy-3-(3-bromo-5-(CF3)phenyl)piperidine | ~90 | Purified by silica gel chromatography |

| 2 | Hydroxyl Elimination | 3-hydroxy intermediate | Silicone reagent or acid catalyst | Unsaturated piperidine intermediate | High | Confirmed by TLC |

| 3 | Catalytic Hydrogenation | Unsaturated intermediate | Pd/C, H2, alcoholic solvent | N-protected 3-phenylpiperidine | >85 | Hydrogenation monitored by TLC/GC |

| 4 | Deprotection | N-protected piperidine | Acidic hydrolysis or catalytic hydrogenation | Free amine piperidine | >80 | Depends on protecting group |

| 5 | Methylation/Reductive Amination | 4-methylpiperidin-3-one or related intermediate | Methylamine, reductant (NaBH4 or similar) | 4-methylpiperidine derivative | Variable | May be done before or after coupling |

| 6 | Coupling (Amination) | 3-bromo-5-(CF3)phenyl halide + piperidine | Pd catalyst, ligand, base, solvent | This compound | Variable | Buchwald-Hartwig amination preferred |

Detailed Research Findings and Notes

Grignard Reagent Preparation: The 3-bromo-5-(trifluoromethyl)phenyl magnesium halide can be prepared by reacting the corresponding aryl bromide with magnesium in anhydrous ether or THF under nitrogen atmosphere. The presence of the electron-withdrawing trifluoromethyl group requires careful control of temperature to avoid side reactions.

Protecting Groups: Benzyl and Boc groups are commonly used for nitrogen protection during Grignard addition and hydrogenation steps. Their removal conditions vary, with benzyl groups often removed by catalytic hydrogenation and Boc groups by acidic treatment.

Chiral Resolution: If enantiopure this compound is required, chiral resolution using acidic resolving agents (e.g., tartaric acid derivatives) can be employed post-synthesis.

Catalytic Hydrogenation: Transition metal catalysts such as Pd/C are effective for both hydrogenation of unsaturated intermediates and removal of benzyl protecting groups, streamlining synthesis.

Alternative Routes: Some patents suggest direct reductive amination of 3-piperidone derivatives with substituted anilines or amines bearing the 3-bromo-5-(trifluoromethyl)phenyl group, followed by methylation at the 4-position, as an alternative synthetic route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperidine, considering halogen reactivity and steric effects?

- Methodological Answer : Begin with a palladium-catalyzed cross-coupling reaction to introduce the bromine and trifluoromethyl groups onto the phenyl ring. Use Buchwald-Hartwig amination or reductive amination to attach the piperidine moiety. Optimize steric hindrance by selecting catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and solvents (e.g., toluene or DMF) at 80–100°C. Monitor reaction progress via TLC or LC-MS .

- Key Considerations : Halogenated intermediates require inert atmospheres (N₂/Ar) to prevent debromination. Trifluoromethyl groups may necessitate fluorophilic solvents (e.g., DCM/THF mixtures) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use H/C NMR to verify substitution patterns (e.g., bromine at position 3, trifluoromethyl at position 5). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly for the piperidine ring conformation .

Q. How can purification challenges due to halogenated byproducts be addressed?

- Methodological Answer : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate brominated impurities. For persistent trifluoromethylated side products, use reverse-phase HPLC with acetonitrile/water (0.1% TFA). Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How does the bromine and trifluoromethyl substitution pattern influence CCR5 receptor binding affinity in antiviral research?

- Methodological Answer : Conduct competitive binding assays using I-labeled CCL3 or CCL4 chemokines. Compare IC₅₀ values of the target compound with non-halogenated analogs. Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the trifluoromethyl group and CCR5’s transmembrane helices. Bromine enhances π-stacking with Phe109 in the receptor pocket .

- Data Contradiction Note : Discrepancies between in vitro binding (nM range) and in vivo efficacy may arise from metabolic stability differences. Address this via pharmacokinetic studies in rodent models .

Q. What computational strategies predict the drug-likeness and oral bioavailability of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to calculate Lipinski’s Rule of Five parameters. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability. LogP values >3.5 (indicative of high lipophilicity) may require formulation with cyclodextrins for solubility enhancement .

Q. How can structural modifications resolve discrepancies in metabolic stability between in vitro and in vivo studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Deuterium labeling at metabolically labile positions (e.g., piperidine’s methyl group) prolongs half-life. Validate via liver microsome assays and LC-MS/MS metabolite profiling .

Q. What role does the piperidine ring conformation play in modulating pharmacokinetic properties?

- Methodological Answer : Compare axial vs. equatorial orientations of the 4-methyl group using NOESY NMR. Axial conformers exhibit slower renal clearance due to increased steric shielding. Pharmacokinetic modeling (e.g., Phoenix WinNonlin) correlates conformation with AUC values in preclinical species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.